

Lenacapavir's High-Affinity Binding to HIV-1 Capsid: A Technical Guide

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Compound of Interest

Compound Name: *Lenacapavir Sodium*

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Abstract

Lenacapavir (LEN) is a first-in-class, potent, long-acting antiretroviral agent that targets the human immunodeficiency virus type 1 (HIV-1) capsid protein (p24). Its unique mechanism of action, involving high-affinity binding to the capsid, disrupts multiple stages of the viral lifecycle, including nuclear entry, assembly, and disassembly. This technical guide provides an in-depth analysis of the binding affinity of lenacapavir to the HIV-1 p24 capsid protein, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction

The HIV-1 capsid is a conical protein shell composed of p24 capsid protein monomers that assemble into hexamers and pentamers. This structure is critical for the protection of the viral genome and for mediating interactions with host cell factors essential for viral replication. Lenacapavir selectively binds to a hydrophobic pocket at the interface of two adjacent p24 subunits within a hexamer.[1] This binding event stabilizes the capsid lattice, leading to premature capsid disassembly and preventing the virus from successfully completing its replication cycle.[2][3] The exceptional potency of lenacapavir is directly attributed to its high binding affinity and slow dissociation from the HIV-1 capsid.

Quantitative Analysis of Lenacapavir Binding Affinity

The binding affinity of lenacapavir to the HIV-1 p24 capsid has been quantified using various biophysical and cellular assays. The key parameters include the dissociation constant (K_d), which represents the equilibrium constant for the dissociation of the ligand-receptor complex, and the half-maximal inhibitory and effective concentrations (IC_{50} and EC_{50}), which measure the functional potency of the drug in biochemical and cell-based assays, respectively.

Parameter	Value	Cell Type/Assay Condition	Reference
Dissociation Constant (K_d)	215 pM	Not specified	[4]
EC_{50}	~23 pM	Not specified	[5]
EC_{50}	105 pM	MT-4 cells	[6]
EC_{50}	32 pM	Primary human CD4+ T cells	[6]
IC_{50} (vs. HIV-2)	2.2 nM	MAGIC-5A cells (single-cycle infection)	[7]

Mechanism of Action and Binding Site

Lenacapavir binds to a conserved, hydrophobic pocket on the HIV-1 capsid, often referred to as the "FG-binding pocket" due to its interaction with host factors containing phenylalanine-glycine (FG) motifs, such as CPSF6 and NUP153.[4] By occupying this site, lenacapavir not only physically obstructs the binding of these essential host factors but also induces a hyperstabilization of the capsid lattice.[4][8] This hyperstabilization is believed to make the capsid brittle, leading to its premature rupture within the cytoplasm before the viral genome can be successfully reverse transcribed and integrated into the host cell's DNA.[3]

Structurally, lenacapavir extends across two neighboring p24 monomers within a hexamer, contributing to its very high affinity.[4] This interaction effectively "locks" the hexamer, preventing the dynamic conformational changes required for normal capsid function.

Experimental Protocols

The determination of lenacapavir's binding affinity and mechanism of action relies on a combination of biophysical, biochemical, and cell-based assays.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Objective: To determine the association (k_{on}) and dissociation (k_{off}) rates and calculate the dissociation constant (K_d) of lenacapavir binding to purified HIV-1 p24 capsid protein.

Methodology:

- **Immobilization:** Recombinant HIV-1 p24 protein is immobilized on the surface of a sensor chip.
- **Binding:** A solution containing lenacapavir at various concentrations is flowed over the sensor surface, allowing the drug to bind to the immobilized p24. This binding event causes a change in the refractive index at the surface, which is detected by the SPR instrument.
- **Dissociation:** A buffer solution without lenacapavir is flowed over the surface to measure the dissociation of the drug from the p24 protein.
- **Data Analysis:** The association and dissociation curves are fitted to kinetic models to determine the k_{on} and k_{off} rates. The K_d is then calculated as the ratio of k_{off}/k_{on} .

Single-Molecule Fluorescence Imaging

This technique allows for the direct visualization of individual viral capsids and the real-time monitoring of their disassembly and the binding of fluorescently labeled molecules.

Objective: To observe the effect of lenacapavir on the stability of individual HIV-1 capsids.

Methodology:

- **Sample Preparation:** HIV-1 virions containing fluorescently labeled content markers (e.g., GFP) are permeabilized and immobilized on a glass surface.
- **Drug Addition:** Lenacapavir is added to the sample chamber.
- **Imaging:** Total Internal Reflection Fluorescence (TIRF) microscopy is used to visualize individual capsids. The release of the fluorescent content marker signifies capsid rupture.
- **Data Analysis:** The kinetics of content release are measured in the presence and absence of lenacapavir to determine the drug's effect on capsid stability.[4]

In Vitro Antiviral Activity Assays

These cell-based assays are crucial for determining the potency of lenacapavir in a biological context.

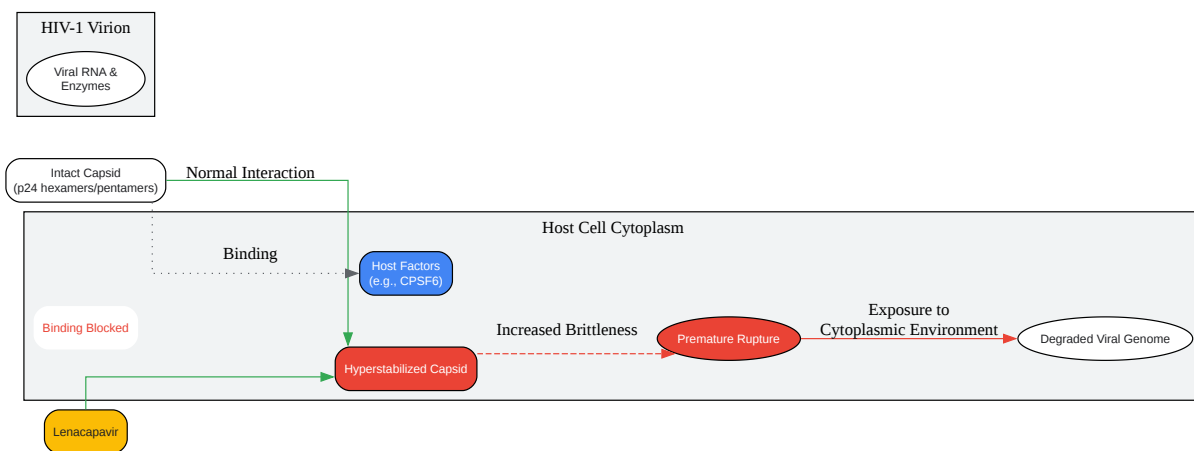
Objective: To determine the half-maximal effective concentration (EC₅₀) of lenacapavir required to inhibit HIV-1 replication in cell culture.

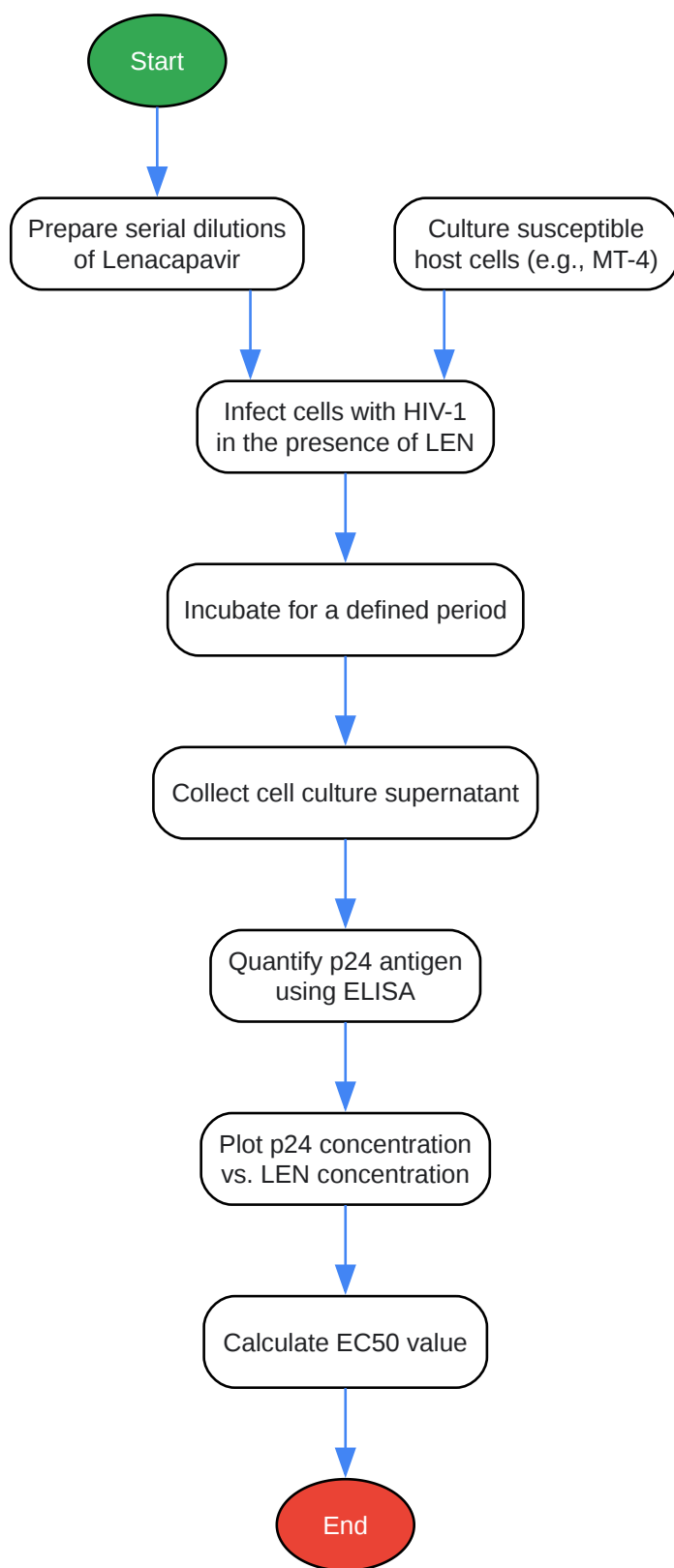
Methodology:

- **Cell Culture:** Susceptible host cells (e.g., MT-4 or primary human CD4⁺ T cells) are cultured.
- **Infection:** The cells are infected with a known amount of HIV-1 in the presence of serial dilutions of lenacapavir.
- **Incubation:** The infected cells are incubated for a period sufficient for viral replication to occur.
- **Quantification of Viral Replication:** The extent of viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
- **Data Analysis:** The p24 antigen concentrations are plotted against the corresponding lenacapavir concentrations. The EC₅₀ value, representing the concentration of the drug that inhibits viral replication by 50%, is then calculated.[9]

Visualizations

Lenacapavir's Mechanism of Action





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